Product packaging for Benz(a)anthracene-8-methanol(Cat. No.:CAS No. 72533-44-9)

Benz(a)anthracene-8-methanol

Cat. No.: B12644817
CAS No.: 72533-44-9
M. Wt: 258.3 g/mol
InChI Key: ZUEZPIWPVGHNDI-UHFFFAOYSA-N
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Description

Benz(a)anthracene-8-methanol is a specialized polycyclic aromatic hydrocarbon (PAH) derivative in which a hydroxymethyl functional group is appended to the benz[a]anthracene scaffold. The parent hydrocarbon, benz[a]anthracene, consists of four fused benzene rings forming a flat, conjugated system . This structure is a foundational building block in organic synthesis, particularly for constructing complex molecular architectures, such as the benz[a]anthracene skeleton found in angucycline antibiotics, which exhibit a range of biological activities . The introduction of the methanol group at the 8-position enhances the molecule's utility by providing a reactive site for further chemical modification. This functional group allows researchers to link the PAH core to other molecules, create novel polymers, or develop molecular probes. Consequently, this compound serves as a versatile precursor in synthetic chemistry for developing new materials and bioactive compounds. Its photophysical properties, inherent to the extended aromatic system, also make it a candidate for research in optoelectronics, including the development of organic light-emitting diodes (OLEDs) . Handling of this compound requires strict safety protocols. Benz[a]anthracene is classified by the International Agency for Research on Cancer (IARC) as a Group 2B agent, possibly carcinogenic to humans . It is essential to use personal protective equipment and work in a well-ventilated area or fume hood to prevent inhalation or skin contact. Proper storage and disposal in accordance with regulatory standards are mandatory. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14O B12644817 Benz(a)anthracene-8-methanol CAS No. 72533-44-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72533-44-9

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

benzo[a]anthracen-8-ylmethanol

InChI

InChI=1S/C19H14O/c20-12-16-6-3-5-14-11-19-15(10-18(14)16)9-8-13-4-1-2-7-17(13)19/h1-11,20H,12H2

InChI Key

ZUEZPIWPVGHNDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)CO

Origin of Product

United States

Metabolism and Biotransformation Pathways of Benz a Anthracene 8 Methanol

Enzymatic Biotransformation in Biological Systems

The biotransformation of polycyclic aromatic hydrocarbons (PAHs), such as Benz(a)anthracene-8-methanol, within biological systems is a complex enzymatic process. This metabolic activity is primarily aimed at increasing the water solubility of these lipophilic compounds to facilitate their excretion. The process is generally divided into Phase I and Phase II metabolic pathways. Phase I reactions introduce or expose functional groups, such as hydroxyl groups, which then serve as sites for Phase II conjugation reactions.

Phase I metabolism of this compound is characterized by oxidative reactions, predominantly catalyzed by a superfamily of enzymes known as cytochrome P450s. nih.govresearchgate.net These reactions are crucial for the initial breakdown of the PAH structure and are the first step in its metabolic activation or detoxification. nih.gov

The enzymatic oxidation of this compound is heavily mediated by the cytochrome P450 (CYP) monooxygenase system, particularly isoforms like CYP1A1 and CYP1B1, which are known to be central to the metabolic activation of PAHs. nih.govresearchgate.net Studies utilizing rat liver microsomes, which are rich in CYP enzymes, have demonstrated that these enzymes catalyze the conversion of this compound into various oxidized metabolites. nih.govnih.gov The initial step involves the formation of reactive epoxide intermediates across the double bonds of the aromatic rings. nih.govresearchgate.net These epoxides can then undergo further enzymatic transformation.

Following the initial epoxidation by cytochrome P450, the enzyme epoxide hydrolase catalyzes the hydration of the arene oxide intermediates to form trans-dihydrodiols. nih.govnih.gov In the case of this compound, metabolism by rat liver microsomes leads to the formation of several identifiable dihydrodiol metabolites. nih.gov These include the trans-1,2-, 3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols. nih.gov The formation of these various dihydrodiols indicates that multiple sites on the aromatic ring system are susceptible to enzymatic oxidation.

The enzymatic reactions involved in dihydrodiol formation are highly stereoselective, resulting in the preferential formation of specific enantiomers. nih.gov For the dihydrodiol metabolites of this compound, detailed stereochemical analysis has been performed. The major enantiomers of the trans-dihydrodiols have been identified, and their absolute configurations have been determined. nih.gov This stereoselectivity is a critical aspect of PAH metabolism, as different enantiomers can exhibit varying biological activities.

Table 1: Absolute Configuration of Major Dihydrodiol Metabolite Enantiomers of this compound

Dihydrodiol Metabolite Absolute Configuration of Major Enantiomer
trans-1,2-dihydrodiol 1R,2R
trans-3,4-dihydrodiol 3R,4R
trans-5,6-dihydrodiol 5R,6R
trans-8,9-dihydrodiol 8S,9S
trans-10,11-dihydrodiol 10R,11R

Data sourced from studies on metabolism by rat liver microsomes. nih.gov

Research has successfully identified a range of dihydrodiol isomers resulting from the metabolism of this compound. nih.gov The formation of these metabolites has been confirmed through the use of high-performance liquid chromatography (HPLC) for separation and various spectral analyses for identification. nih.govnih.gov Among the identified metabolites, the formation of the trans-8,9-dihydrodiol is particularly noteworthy. nih.gov

Table 2: Identified Dihydrodiol Metabolites of this compound

Metabolite Position of Dihydroxylation
trans-1,2-dihydrodiol 1,2-
trans-3,4-dihydrodiol 3,4-
trans-5,6-dihydrodiol 5,6-
trans-8,9-dihydrodiol 8,9-
trans-10,11-dihydrodiol 10,11-

Metabolites identified following incubation with rat liver microsomes. nih.gov

The presence and position of substituents on the PAH ring can significantly influence the metabolic pathway. In the case of this compound, the hydroxymethyl group is located at the 8-position. A key finding is that this hydroxymethyl substituent does not prevent enzymatic oxidation at the adjacent, substituted 8,9-double bond. nih.gov This is evidenced by the successful identification of the trans-8,9-dihydrodiol as a metabolite. nih.gov This was reportedly the first instance of such a dihydrodiol being identified from the metabolism of a hydroxymethyl-substituted PAH by rat liver microsomes, highlighting that even substituted regions of the molecule remain susceptible to metabolic attack. nih.gov

Formation of Dihydrodiol Metabolites of this compound

Phase II Metabolic Pathways (Conjugation)

While direct and exhaustive studies on the Phase II metabolism of this compound are limited, the metabolic pathways can be inferred from its known Phase I metabolites and the established biotransformation of similar polycyclic aromatic hydrocarbon (PAH) structures. Phase I metabolism of this compound, also known as 8-hydroxymethylbenz[a]anthracene (8-HOCH2-BA), by rat liver microsomes has been shown to produce a variety of trans-dihydrodiols, including 1,2-, 3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols. nih.gov The presence of a hydroxymethyl group at the 8-position does not prevent enzymatic oxidation at the adjacent 8,9-double bond. nih.gov

These hydroxylated metabolites, along with the original hydroxyl group of the parent molecule, are prime substrates for Phase II conjugation enzymes. The primary conjugation reactions for PAH metabolites are glucuronidation and sulfation, which increase their water solubility and facilitate excretion from the body. cdc.gov

Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxyl groups. It is well-established that phenolic derivatives of PAHs readily form glucuronide conjugates. cdc.govnih.gov Therefore, the dihydrodiol metabolites of this compound are expected to undergo glucuronidation at their hydroxyl sites.

Sulfation: Sulfotransferases (SULTs) are responsible for transferring a sulfonate group to hydroxyl moieties. This pathway is particularly significant for hydroxymethyl-substituted PAHs. For instance, the sulfate (B86663) ester of 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) has been identified as a highly reactive and mutagenic metabolite. nih.gov Similarly, 7-sulfooxymethylbenz[a]anthracene, the sulfate ester of 7-hydroxymethylbenz[a]anthracene, has been shown to be a potent electrophilic and carcinogenic form of its parent alcohol. nih.gov This suggests that this compound itself could be a substrate for sulfation, forming a reactive sulfate ester.

These conjugation processes are critical detoxification pathways, but in some cases, particularly with sulfation of hydroxymethyl PAHs, they can also lead to metabolic activation, creating reactive intermediates capable of binding to cellular macromolecules.

Microbial Biotransformation of Benz[a]anthracene and its Relevance to this compound

The microbial degradation of the parent compound, benz[a]anthracene (B[a]A), has been extensively studied and provides a robust model for understanding the likely biotransformation of this compound. The core aromatic ring structure is the primary target for bacterial enzymes, and its degradation is key to environmental remediation. The presence of a hydroxymethyl substituent is not expected to inhibit the degradation of the fused ring system, which would likely follow established pathways.

Bacterial Degradation Mechanisms

The initial and rate-limiting step in the aerobic bacterial degradation of B[a]A is the introduction of two hydroxyl groups onto the aromatic nucleus, a reaction catalyzed by multicomponent enzymes known as ring-hydroxylating dioxygenases. semanticscholar.org This enzymatic attack can occur at several positions on the B[a]A molecule.

Several bacterial genera have demonstrated the ability to degrade B[a]A, including:

Sphingobium : Strains of Sphingobium are well-documented B[a]A degraders. semanticscholar.orgnih.gov For example, Sphingobium sp. strain KK22 rapidly biotransforms B[a]A, with 80-90% degradation observed over 8 days. nih.govresearchgate.net The mechanism involves enzymatic attack at both the linear and angular ends of the molecule. nih.govresearchgate.net

Mycobacterium : Mycobacterium sp. are also potent degraders of high molecular weight PAHs. Mycobacterium sp. strain RJGII-135 attacks B[a]A at different sites, initiating degradation via dioxygenase enzymes. nih.govasm.org Mycobacterium vanbaalenii strain PYR-1 has been shown to attack the C-1,2-, C-5,6-, C-7,12-, and C-10,11-positions. nih.gov

Alcaligenes , Pseudomonas , and Stenotrophomonas have also been reported to degrade B[a]A. nih.govresearchgate.net

The process typically involves the formation of cis-dihydrodiols, which are then dehydrogenated to form corresponding catechols. These catechols are substrates for ring-cleavage enzymes that break open the aromatic ring, leading to further degradation.

Identification of Biotransformation Products

The bacterial degradation of B[a]A leads to a wide array of intermediate products as the complex four-ring structure is broken down. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) have been instrumental in identifying these metabolites. nih.govnih.gov

Key biotransformation products identified from the degradation of benz[a]anthracene by various bacterial strains include dihydrodiols, diones, and ring fission products that result in molecules with fewer aromatic rings. nih.govnih.govnih.gov

Bacterial StrainIdentified Biotransformation Product(s)Reference
Mycobacterium sp. strain RJGII-135cis-5,6-Benz[a]anthracene-dihydrodiol nih.govasm.org
Mycobacterium sp. strain RJGII-135cis-10,11-Benz[a]anthracene-dihydrodiol nih.govasm.org
Mycobacterium vanbaalenii strain PYR-1Benz[a]anthracene-7,12-dione nih.gov
Mycobacterium vanbaalenii strain PYR-110-Hydroxy-11-methoxybenz[a]anthracene nih.gov
Mycobacterium vanbaalenii strain PYR-13-(2-Carboxylphenyl)-2-naphthoic acid nih.gov
Sphingobium sp. strain KK221-Hydroxy-2-naphthoic acid nih.govresearchgate.net
Sphingobium sp. strain KK222-Hydroxy-3-naphthoic acid nih.govresearchgate.net
Sphingobium sp. strain KK223-(2-Carboxyvinyl)naphthalene-2-carboxylic acid nih.govresearchgate.net
Sphingobium sp. strain KK22Salicylic (B10762653) acid nih.govresearchgate.net

Proposed Biodegradation Pathways

Based on the identified metabolites, comprehensive biodegradation pathways for B[a]A have been proposed. These pathways demonstrate the stepwise breakdown of the molecule.

For Sphingobium sp. strain KK22, biotransformation proceeds through initial oxidative attacks at multiple carbon positions, including the 1,2- and/or 3,4-positions and the 8,9- and/or 10,11-positions. nih.gov This dual attack on both angular and linear rings leads to different downstream metabolites. For example:

Angular Ring Attack (e.g., at 10,11- or 8,9-positions): This leads to the formation of 1-hydroxy-2-naphthoic acid.

Linear Ring Attack (e.g., at 1,2- or 3,4-positions): This pathway results in the formation of 2-hydroxy-3-naphthoic acid.

These three-ring intermediates are further degraded. For instance, an ortho-cleavage event on a dihydroxylated anthracene (B1667546) intermediate can produce 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid. nih.gov The degradation continues, ultimately breaking down the molecule into single-ring products like salicylic acid, which can then enter central metabolic pathways such as the Krebs cycle. nih.gov

Molecular Mechanisms of Dna Adduct Formation by Benz a Anthracene 8 Methanol

Formation of Electrophilic Metabolites from Benz(a)anthracene-8-methanol

The conversion of the relatively inert this compound into DNA-reactive species is a multi-step process catalyzed by cellular enzymes, primarily the cytochrome P450 monooxygenases and epoxide hydrolase. Research on the metabolism of 8-hydroxymethylbenz[a]anthracene (8-HOCH2-BA), the chemical name for this compound, by rat liver microsomes has identified a suite of metabolites, including several dihydrodiol precursors to highly reactive epoxides. nih.gov

Metabolite ClassSpecific Dihydrodiols Identified from 8-HOCH2-BA Metabolism nih.govSignificance
Bay-Region Precursortrans-3,4-dihydrodiolPrecursor to the ultimate carcinogenic bay-region diol epoxide.
K-Region Metabolitetrans-5,6-dihydrodiolIndicates metabolic activation at the electronically rich K-region.
Other Dihydrodiolstrans-1,2-dihydrodiolPrecursors to non-bay-region diol epoxides, which also contribute to genotoxicity.
trans-8,9-dihydrodiol
trans-10,11-dihydrodiol

The predominant pathway for the metabolic activation of many carcinogenic PAHs is the diol epoxide pathway. The "bay-region" theory posits that diol epoxides in which the epoxide ring forms part of a sterically hindered "bay" of the hydrocarbon are the ultimate carcinogenic metabolites. For the parent benz[a]anthracene molecule, the bay region is the hindered area between the 1 and 12 positions.

Metabolic studies on this compound have confirmed the formation of the trans-3,4-dihydrodiol. nih.gov This molecule is the direct precursor to the bay-region 3,4-diol-1,2-epoxide. The formation of this specific dihydrodiol strongly indicates that this compound can be processed through this critical activation pathway, leading to a highly reactive ultimate carcinogen capable of forming DNA adducts. nih.gov While the bay-region pathway is often associated with high carcinogenicity, studies also show that non-bay-region diol epoxides can be significantly involved in the metabolic activation of benz(a)anthracene (B33201). nih.gov

In addition to the bay-region pathway, metabolic activation can occur at other sites on the PAH ring system. The "K-region" refers to an isolated phenanthrenic double bond (the 5,6-bond in benz[a]anthracene) that is electronically rich and susceptible to epoxidation. researchgate.netresearchgate.net The metabolism of this compound has been shown to produce the trans-5,6-dihydrodiol, confirming that activation occurs at the K-region. nih.gov While K-region metabolites are generally considered less carcinogenic than their bay-region counterparts, they still represent a viable route to the formation of DNA-reactive epoxides. nih.gov

Covalent DNA Adduct Characterization

The ultimate electrophilic metabolites, primarily diol epoxides, formed from this compound can react with nucleophilic sites on DNA bases, forming stable covalent adducts. These adducts are critical lesions that, if not repaired, can lead to mutations during DNA replication and initiate carcinogenesis.

The formation of DNA adducts is not random; rather, diol epoxides often show preferential binding to certain DNA sequences and specific nucleotide positions. For instance, metabolites of the parent compound, benz[a]anthracene, have been shown to induce lesions at specific sites within the human p53 tumor suppressor gene, a known mutational hotspot in cancer. nih.govnih.gov Specifically, benz[a]anthracene-1,2-dihydrodiol and benz[a]anthracene-3,4-dihydrodiol can cause damage at a guanine (B1146940) (G) residue in the 5'-ACG-3' sequence, which is complementary to codon 273 of the p53 gene. nih.govnih.gov Similarly, the diol epoxide derived from the 8,9-dihydrodiol of benz[a]anthracene has been found to cause single-strand breaks in DNA, occurring at most guanine residues and some adenine (B156593) (A) residues. nih.gov It is therefore anticipated that the electrophilic metabolites of this compound would exhibit similar sequence-selective binding, targeting critical genes involved in cell cycle control.

While the precise structures of DNA adducts derived specifically from this compound have not been fully elucidated, the primary targets for PAH diol epoxides are the exocyclic amino groups of guanine and adenine. However, another crucial form of DNA damage arises not from direct covalent binding of the PAH metabolite itself, but from oxidative stress generated during its metabolism.

One of the most significant markers of oxidative DNA damage is the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). researchgate.netmdpi.com This lesion is mutagenic and is formed when reactive oxygen species (ROS), particularly the hydroxyl radical, attack the C8 position of guanine. researchgate.net Studies have demonstrated that the metabolism of benz[a]anthracene dihydrodiols, such as the BA-1,2- and BA-3,4-dihydrodiols, can induce the formation of 8-oxodG. nih.govnih.gov Given that this compound is metabolized to these same classes of dihydrodiols, it is highly probable that its metabolic processing also contributes to the cellular pool of 8-oxodG. nih.gov

The generation of reactive oxygen species is a key secondary mechanism of DNA damage by PAHs. nih.gov This process can be initiated by the metabolic conversion of PAH dihydrodiols to catechols, which can then be oxidized to o-quinones. nih.govnih.gov These quinone metabolites can participate in redox cycling, a process where they are repeatedly reduced by enzymes like cytochrome P450 reductase and then re-oxidized by molecular oxygen. This futile cycle generates superoxide (B77818) radicals (O₂⁻), which can be converted to hydrogen peroxide (H₂O₂) and subsequently to highly reactive hydroxyl radicals (•OH). nih.govnih.govresearchgate.net

Mechanism of DamageReactive SpeciesResulting DNA LesionRelevant Precursor from 8-HOCH2-BA Metabolism
Covalent Adduct FormationDiol Epoxides (e.g., Bay-Region, K-Region)Bulky adducts at Guanine and Adenine bases. nih.govtrans-3,4-dihydrodiol, trans-5,6-dihydrodiol, etc. nih.gov
Oxidative DamageReactive Oxygen Species (•OH, H₂O₂, O₂⁻)8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), strand breaks. nih.govnih.govAll dihydrodiols (via quinone redox cycling). nih.govnih.gov

Influence of Enzyme Systems on Adduct Formation Efficiency

The biotransformation of benz(a)anthracene derivatives is a complex process mediated by a variety of enzymes. The efficiency of DNA adduct formation is largely dependent on the balance between metabolic activation and detoxification pathways. Key enzyme systems implicated in the metabolism of PAHs include Cytochrome P450 monooxygenases and Dihydrodiol Dehydrogenases.

The initial step in the metabolic activation of many PAHs is orchestrated by the Cytochrome P450 (CYP) superfamily of enzymes. These enzymes introduce an epoxide group onto the aromatic ring system. This process is often regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

Upon entry into a cell, PAH compounds can bind to the AhR. This ligand-receptor complex then translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer binds to specific DNA sequences known as xenobiotic response elements (XREs), leading to the increased transcription of genes encoding for xenobiotic-metabolizing enzymes, including certain CYP isozymes like CYP1A1 and CYP1B1.

While direct studies on this compound are limited, research on the parent compound, benz(a)anthracene, and its alkylated derivatives demonstrates their ability to activate the AhR. This activation suggests that this compound would also likely serve as a ligand for the AhR, thereby inducing the expression of CYP enzymes responsible for its own metabolism.

The introduction of a methanol (B129727) group at the 8-position of the benz(a)anthracene structure may influence its affinity for the AhR and its orientation within the active site of CYP enzymes, thereby affecting the regioselectivity of epoxidation and the subsequent efficiency of DNA adduct formation. The metabolism of the parent benz(a)anthracene can lead to the formation of various dihydrodiols, with the "bay-region" diol-epoxides being particularly potent in forming DNA adducts. It is plausible that CYP-mediated oxidation of this compound would be a critical step in its activation to a DNA-reactive species.

Table 1: Relative Aryl Hydrocarbon Receptor (AhR) Induction by various Polycyclic Aromatic Hydrocarbons

CompoundRelative AhR Induction Equivalency Factor (IEF)
Benzo[k]fluorantheneHigh
Benzo[j]fluorantheneHigh
Indeno[1,2,3-cd]pyreneModerate
Dibenzo[a,h]anthraceneModerate
Benzo[a]pyrene (B130552)Moderate
ChryseneLow
Benzo[b]fluoranthene (B1141397)Low
Benzo[a]anthraceneLow

This table presents the relative AhR-inducing potencies of several PAHs, providing context for the potential activity of benz(a)anthracene derivatives. Data adapted from Machala et al., 2001.

Following the initial epoxidation by CYP enzymes and subsequent hydrolysis to a trans-dihydrodiol by epoxide hydrolase, a further metabolic pathway involving Dihydrodiol Dehydrogenase (DD) can contribute to DNA damage. DD, a member of the aldo-keto reductase superfamily, catalyzes the oxidation of trans-dihydrodiols of aromatic hydrocarbons to their corresponding catechols.

This reaction is significant because the resulting catechols can undergo redox cycling. This process involves the autoxidation of the catechol to a semiquinone radical and then to a quinone, which can be reduced back to the catechol. This cycling generates reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. These ROS can then induce oxidative DNA damage, leading to lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-known marker of oxidative stress and a mutagenic lesion.

Research on benz[a]anthracene-1,2-dihydrodiol has shown that its DD-catalyzed oxidation leads to Cu(II)-mediated DNA damage, including the formation of 8-oxodG. This indicates that DD plays a crucial role in the carcinogenesis of benz(a)anthracene by promoting a pathway of oxidative DNA damage. It is therefore highly probable that if this compound is metabolized to a dihydrodiol, it would also be a substrate for DD, leading to the generation of ROS and subsequent oxidative DNA damage. The presence of the methanol group could potentially influence the rate of DD-catalyzed oxidation and the stability of the resulting catechol.

Table 2: DNA Damage Induced by Benz[a]anthracene Dihydrodiols in the Presence of Dihydrodiol Dehydrogenase (DD)

CompoundDNA Damage ObservationImplicated Species
Benz[a]anthracene-1,2-dihydrodiolFormation of 8-oxodG and piperidine-labile sites at guanine residues.H₂O₂ and Cu(I)
Other Benz[a]anthracene-dihydrodiolsLess efficient in inducing DNA damage compared to the 1,2-dihydrodiol.Not specified

This table summarizes findings on the role of DD in mediating oxidative DNA damage by benz[a]anthracene metabolites. Data sourced from a study on benz[a]anthracene dihydrodiols.

Genotoxicity of Benz a Anthracene 8 Methanol at the Molecular and Cellular Level

In Vitro Genotoxicity Assays

A comprehensive review of available scientific literature reveals a notable absence of specific studies on the in vitro genotoxicity of Benz(a)anthracene-8-methanol. To provide a relevant framework, this section will discuss the known in vitro genotoxic effects of the parent compound, Benz(a)anthracene (B33201) (BaA), and its closely related derivatives.

DNA Damage Induction in Cell Lines (e.g., Hepatocytes, HeLa Cells)

No specific data on DNA damage induction in cell lines such as hepatocytes or HeLa cells by this compound has been identified in the current body of scientific research.

However, the parent compound, Benz(a)anthracene, has been shown to be genotoxic in these cell types. Studies have demonstrated that BaA can induce DNA damage in primary rat hepatocytes and HeLa cells. epa.gov The genotoxicity of BaA is linked to its metabolic activation into reactive electrophilic metabolites that can form adducts with DNA. scielo.org.mx For instance, the formation of BaA-3,4-diol-1,2-epoxide is considered a critical step in its mechanism of DNA damage. scielo.org.mx Research on monomethylated benz[a]anthracenes (MeBaAs) in rat liver epithelial WB-F344 cells indicated that, in contrast to the potent genotoxicant 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), MeBaAs, including the structurally related 8-methylbenz[a]anthracene (B135035), induced low levels of DNA adduct formation. nih.gov

Mutagenicity Assays (e.g., Salmonella typhimurium, Drosophila melanogaster)

There is no available information from mutagenicity assays, such as the Ames test with Salmonella typhimurium or assays using Drosophila melanogaster, specifically for this compound.

The parent compound, Benz(a)anthracene, has tested positive for mutagenicity in various strains of Salmonella typhimurium, indicating its ability to induce gene mutations. epa.govaacrjournals.org The mutagenic potential of BaA is often dependent on metabolic activation. For example, the metabolite benz[a]anthracene-trans-3,4-dihydrodiol has been reported to be significantly more mutagenic than BaA itself in S. typhimurium. scielo.org.mxnih.gov Studies on various BaA derivatives have shown that their mutagenic potency can vary. For instance, in one study, several hydroxylated derivatives of dibenz[a,c]anthracene (B33276) were found to be more mutagenic than the parent hydrocarbon in S. typhimurium TA100. nih.gov

Chromosomal Aberrations and Micronucleus Formation

Specific studies on the induction of chromosomal aberrations or micronucleus formation by this compound are not documented in the reviewed literature.

In contrast, Benz(a)anthracene has been shown to induce chromosomal effects. It has tested positive for inducing chromosomal aberrations in Chinese hamster ovary (CHO) cells. epa.gov Furthermore, in vivo studies in rats have demonstrated that intratracheal instillation of BaA can induce micronucleus formation in both bone marrow and spleen polychromatic erythrocytes in a dose-dependent manner. nih.gov

In Vivo Genotoxicity Studies in Model Organisms

DNA Damage in Aquatic Organisms (e.g., Japanese Medaka)

There are no specific in vivo genotoxicity studies of this compound in aquatic organisms like the Japanese Medaka (Oryzias latipes).

However, research on the parent compound, Benz(a)anthracene, has demonstrated its genotoxic effects in this model organism. Exposure of Japanese Medaka embryos to BaA has been shown to cause DNA damage. nih.govnih.gov This highlights the potential for BaA and its derivatives to be genotoxic to aquatic life.

Comparative Genotoxicity with Other Benz[a]anthracene Derivatives

Direct comparative genotoxicity studies featuring this compound are not available. However, research on monomethylated benz[a]anthracenes (MeBaAs) provides valuable insights into how the position of a functional group on the benz[a]anthracene structure can influence genotoxic potential.

A study on the toxic effects of a series of MeBaAs in rat liver cell lines provides a useful comparison. This research measured DNA adduct formation as an indicator of genotoxicity. The findings are summarized in the table below.

Comparative DNA Adduct Formation by Monomethylated Benz[a]anthracenes (MeBaAs) in Rat Liver Cells

CompoundRelative DNA Adduct Formation
Benz[a]anthracene (BaA)Low
1-Methylbenz[a]anthraceneLow
2-Methylbenz[a]anthraceneLow
3-Methylbenz[a]anthraceneLow
4-Methylbenz[a]anthraceneLow
5-Methylbenz[a]anthraceneLow
6-Methylbenz[a]anthraceneLow
7-Methylbenz[a]anthraceneLow
8-Methylbenz[a]anthraceneLow
9-Methylbenz[a]anthraceneLow
10-Methylbenz[a]anthraceneLow
11-Methylbenz[a]anthraceneLow
12-Methylbenz[a]anthraceneLow
7,12-Dimethylbenz[a]anthracene (DMBA)High (Potent Genotoxicant)
Data adapted from Marvanová et al. (2008). nih.gov

This study revealed that while the potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) induced significant DNA adducts, all the tested monomethylated derivatives, including 8-methylbenz[a]anthracene, resulted in low levels of DNA adduct formation in rat liver cells. nih.gov This suggests that the presence and position of a single methyl group on the benz[a]anthracene skeleton significantly influences its genotoxic activity. While a methanol (B129727) group is different from a methyl group, these findings for 8-methylbenz[a]anthracene provide the closest available experimental insight into the potential genotoxicity of this compound.

Structure Activity Relationship Sar Studies of Benz a Anthracene 8 Methanol and Analogs

Correlating Structural Modifications with Biological Activity

The biological properties of benz(a)anthracene (B33201) derivatives, including their potential to initiate tumors, are significantly altered by the number and position of substituents on the aromatic ring system. nih.gov For methylated PAHs, the metabolic conversion of a methyl group to a hydroxymethyl group, yielding compounds like benz(a)anthracene-8-methanol, represents a pivotal step in one of the primary metabolic activation pathways. researchgate.net

The metabolic activation of PAHs is a prerequisite for their biological activity and can occur through several pathways. For many PAHs, the dominant pathway involves cytochrome P450 (CYP) enzymes and epoxide hydrolase, which convert the parent compound into highly reactive diol epoxides that can form stable adducts with DNA. researchgate.netnih.govoup.com

However, for methylated PAHs such as 8-methylbenz[a]anthracene (B135035), an alternative activation pathway involving the methyl substituent is crucial. This pathway proceeds through the hydroxylation of the methyl group to form a hydroxymethyl derivative, i.e., this compound. researchgate.net This metabolite can be further activated, for example, through sulfation, to form a reactive sulfate (B86663) ester. This ester is unstable and can readily generate a highly reactive benzylic carbocation, which then covalently binds to DNA. researchgate.net

The position of the methyl group on the benz(a)anthracene skeleton profoundly influences the biological outcome. Studies on various monomethylated benz[a]anthracenes (MeBaAs) have shown that methyl substitution enhances the activity mediated by the aryl hydrocarbon receptor (AhR), a key step in inducing the expression of metabolizing enzymes like CYP1A1. gov.scot The potency of this induction varies significantly with the position of the methyl group. For example, 6-MeBaA and 9-MeBaA are far more potent inducers of AhR activity than the parent benz[a]anthracene. gov.scot This differential induction affects the rate and course of the compound's own metabolism and subsequent activation or detoxification.

Table 1: Comparative Biological Activity of Benz[a]anthracene and its Methylated Analogs

Compound Relative AhR Induction Potency (IEFs)* Tumor-Initiating Activity
Benz[a]anthracene Low Weak
7-Methylbenz[a]anthracene Higher than BaA Active
12-Methylbenz[a]anthracene Higher than BaA More active than 1,12-methylenebenz[a]anthracene nih.gov
7,12-Dimethylbenz[a]anthracene (B13559) High Potent Carcinogen nih.gov
6-Methylbenz[a]anthracene >100x higher than BaA gov.scot Data not specified
9-Methylbenz[a]anthracene >100x higher than BaA gov.scot Data not specified

*Induction Equivalency Factors (IEFs) are relative to a standard, indicating potency in activating the AhR pathway. Data compiled from multiple studies. nih.govgov.scotnih.gov

The reactivity of PAH metabolites and their ability to bind to DNA are governed by steric and electronic factors. For metabolites like diol epoxides, the geometry of the bay or fjord regions of the molecule is critical. nih.govscispace.com These structural motifs can create sterically hindered regions that influence the planarity of the molecule and the accessibility of the reactive epoxide to nucleophilic sites on DNA bases like guanine (B1146940) and adenine (B156593). oup.comscispace.com

In the case of this compound, the presence of the -CH₂OH group at the 8-position has significant stereoelectronic consequences.

Electronic Effects: The hydroxymethyl group is more electron-withdrawing than the methyl group from which it is derived. This alteration in electron density across the aromatic system can influence the propensity for further oxidation on the rings, potentially competing with the side-chain activation pathway.

Steric Effects: The 8-position is adjacent to the bay region of the benz[a]anthracene molecule. The size and conformation of the hydroxymethyl group can sterically hinder the formation or subsequent reaction of a diol epoxide in the bay region (i.e., at the 1, 2, 3, and 4 positions). This steric hindrance can direct the metabolic activation towards the side-chain pathway.

Furthermore, the ultimate reactive species from the side-chain pathway—the benzylic carbocation—has a different geometry and reactivity profile compared to a diol epoxide. Its interaction with DNA is not governed by the same intercalation-based mechanism proposed for some planar PAH metabolites. Studies on nonreactive benz[a]anthracene models have shown that binding effectiveness is related to increases in polarizability and can involve intercalation into the DNA structure. nih.gov

Comparative SAR Analysis with other Polycyclic Aromatic Hydrocarbons

The metabolic activation pathway proceeding through this compound can be contrasted with the pathways for other PAHs. For instance, the parent compound, benz[a]anthracene, is primarily metabolized to various trans-dihydrodiols, such as the 8,9-dihydrodiol and 10,11-dihydrodiol, which are precursors to diol epoxides. nih.gov

A comparison with the potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) is particularly instructive. Like 8-methylbenz[a]anthracene, DMBA undergoes metabolic activation via hydroxylation of a methyl group, primarily at the 7-position, followed by further conversion to a reactive species that binds to DNA. researchgate.net The presence of two methyl groups, especially the one at position 7 which is in a sterically hindered bay region, significantly enhances carcinogenic activity compared to monomethylated analogs. nih.govnih.gov

In contrast, the prototypical PAH, benzo[a]pyrene (B130552) (B[a]P), is activated almost exclusively through the diol epoxide pathway, leading to the formation of benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). researchgate.netoup.com Studies where benz[a]anthracene was co-administered with B[a]P showed that benz[a]anthracene could inhibit the metabolic activation of B[a]P, leading to a decrease in DNA binding and mutations. nih.govepa.gov This suggests competition for the same metabolic enzymes, highlighting how structural differences between PAHs can lead to very different biological interactions and outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For PAHs, QSAR models have been developed to predict properties such as carcinogenicity, mutagenicity, and metabolic activation. nih.govresearchgate.net

These models utilize a wide range of molecular descriptors that quantify various aspects of the molecule's structure and electronic properties. nih.govnih.gov

Electronic Descriptors: These describe the electron distribution, such as HOMO/LUMO energies, which relate to the ease of oxidation and reduction.

Structural/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule, including information indices that describe the molecular graph. nih.gov

Energetic Descriptors: These can include the energy required to form certain reactive intermediates, like carbocations or epoxides.

Table 2: Common Descriptor Types in PAH QSAR Models

Descriptor Category Examples Relevance to Biological Activity
Electronic HOMO-LUMO gap, Ionization Potential, Electron Affinity Relates to the ease of forming radical cations and reactivity with enzymes. nih.gov
Topological Molecular Connectivity Indices, Information Indices Describes molecular size, shape, and branching, which influences transport and enzyme fit. nih.gov
Thermodynamic Heat of Formation, Solvation Energy Pertains to the stability of the molecule and its metabolites.
Quantum Chemical Atomic Charges, Superdelocalizability, Local Atomic Hardness Pinpoints specific atoms or regions (e.g., bay region) involved in metabolic activation and DNA binding. nih.govresearchgate.netresearchgate.net

| Hydrophobicity | LogP (octanol-water partition coefficient) | Relates to membrane permeability and bioavailability. |

Analytical Methodologies for the Detection and Characterization of Benz a Anthracene 8 Methanol and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of Benz(a)anthracene-8-methanol, providing the necessary separation from interfering compounds and enabling sensitive quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently used techniques.

HPLC is a widely employed technique for the analysis of PAHs and their metabolites. nih.govcdc.gov The separation of complex mixtures is often achieved using a chemically nonpolar stationary phase, such as a C18 reversed-phase column, which provides excellent selectivity for PAH isomers. nih.govcdc.gov

Fluorescence detection (FLD) is particularly well-suited for PAHs due to their native fluorescent properties, offering significantly higher sensitivity and selectivity compared to UV detection. hplc.eujasco-global.comthermofisher.com For Benz(a)anthracene (B33201) and its derivatives, specific excitation and emission wavelengths are selected to maximize the signal-to-noise ratio and minimize matrix interference. thermofisher.comchromatographyonline.com Wavelength programming can be utilized to optimize detection for different compounds as they elute from the column. thermofisher.com The sensitivity of FLD can be two to three orders of magnitude higher than UV detection, allowing for the detection of analytes at sub-picogram to picogram levels. nih.govjasco-global.com

Table 1: Typical HPLC-FLD Parameters for Benz(a)anthracene Analysis

Parameter Typical Value/Condition Source
Column C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 4-µm) nih.govchromatographyonline.com
Mobile Phase Gradient of Acetonitrile and Water (often with Tetrahydrofuran) chromatographyonline.com
Flow Rate 1.0 - 1.5 mL/min chromatographyonline.comresearchgate.net
Injection Volume 10 - 25 µL thermofisher.comchromatographyonline.com
Column Temperature 30 - 35 °C chromatographyonline.comresearchgate.net
Excitation Wavelength 270 nm chromatographyonline.com

| Emission Wavelength | 390 nm | chromatographyonline.com |

Note: Parameters are for the parent compound Benz(a)anthracene but are indicative for its hydroxylated metabolites.

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile organic compounds, including PAHs. nih.gov For analysis of hydroxylated metabolites like this compound, a derivatization step is typically required to convert the polar hydroxyl group into a more volatile silyl or methyl ether, making the analyte suitable for GC analysis. nih.gov

High-resolution capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5Sil MS), are commonly used to separate complex PAH mixtures, including isomers. gcms.czagilent.com The mass spectrometer is usually operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the target analyte. agilent.com For even greater specificity, tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode can be employed, which significantly reduces background noise and improves detection limits. gcms.cznih.gov

Table 2: Common GC-MS/MS Parameters for Benz(a)anthracene Analysis

Parameter Typical Value/Condition Source
Column Rxi-PAH or similar (e.g., 40 m x 0.18 mm x 0.07 µm) gcms.cz
Carrier Gas Helium or Hydrogen gcms.czhpst.cz
Inlet Temperature 275 - 320 °C gcms.czagilent.com
Injection Mode Pulsed Splitless agilent.comhpst.cz
Oven Program Temperature gradient (e.g., 80°C to 350°C) gcms.cz
MS Mode Multiple Reaction Monitoring (MRM) nih.gov
Precursor Ion (m/z) 228 nih.gov

| Product Ions (m/z) | 226, 202 | nih.gov |

Note: Parameters are for the parent compound and would be adjusted for the derivatized form of this compound.

LC-MS/MS combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. rsc.org This technique is particularly advantageous for analyzing polar metabolites like this compound as it often does not require a derivatization step. nemc.us

Atmospheric pressure chemical ionization (APCI) is frequently the chosen ionization source for PAHs and their derivatives, as it has been shown to provide high sensitivity and robustness with minimal matrix effects compared to electrospray ionization (ESI). sciex.com The analysis is performed in MRM mode, where specific precursor-to-product ion transitions are monitored for each target analyte, ensuring highly selective and confident quantification, even in complex matrices like environmental and food samples. sciex.com

Table 3: LC-MS/MS Ionization and Detection Parameters for PAH Analysis

Parameter Typical Setting Source
LC Column C18 Reversed-Phase sciex.com
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) sciex.com
MS/MS Mode Multiple Reaction Monitoring (MRM) sciex.com

| Benefit | High selectivity and sensitivity for metabolites without derivatization | nemc.ussciex.com |

Sample Preparation and Extraction Protocols for Biological and Environmental Matrices

Effective sample preparation is crucial to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte prior to chromatographic analysis. The choice of protocol depends heavily on the nature of the sample, with biological and lipid-rich environmental samples requiring extensive cleanup.

Lipids are a significant source of interference in the analysis of PAHs from biological tissues, edible oils, and other fatty matrices. acs.org Several strategies have been developed to efficiently remove these interfering compounds.

Solid-Phase Extraction (SPE): SPE is widely used for sample cleanup. Cartridges packed with sorbents like silica gel, Florisil, or alumina can effectively retain polar interferences while allowing the less polar PAHs to be eluted with an organic solvent. nih.govgcms.cznih.gov

Supercritical Fluid Extraction (SFE): SFE using supercritical CO2, combined with an adsorbent like C18, can selectively extract PAHs while leaving the majority of lipids behind in the sample matrix. This method significantly reduces the use of toxic organic solvents. acs.org

Enhanced Matrix Removal—Lipid (EMR—Lipid): This is a novel sorbent used in a dispersive SPE (dSPE) format, often within a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) workflow. It selectively removes lipids through size exclusion and hydrophobic interactions, resulting in very clean extracts and high analyte recoveries. researchgate.netagilent.com

Gel Permeation Chromatography (GPC): GPC separates molecules based on size, effectively removing large lipid molecules from the smaller PAH analytes. gcms.cz

Table 4: Overview of Lipid Removal Techniques for PAH Analysis

Technique Principle Advantages Source
Solid-Phase Extraction (Florisil/Silica) Adsorption chromatography Simple, effective for many matrices nih.govgcms.cz
SFE-plus-C18 Selective extraction with supercritical CO2 Reduces solvent use, selective for PAHs acs.org
EMR—Lipid Size exclusion and hydrophobic interactions High lipid removal efficiency (>95%), clean extracts researchgate.netagilent.com

| Gel Permeation Chromatography | Size exclusion | Effective for high-molecular-weight interferences | gcms.cz |

Loss of analyte during sample preparation can lead to inaccurate quantification. Therefore, recovery and stability must be carefully monitored.

Recovery: Analyte recovery can be affected by the extraction method, solvents used, and the number of cleanup steps. For instance, studies on Benz(a)anthracene have shown recoveries ranging from 65-109% in blood and lung tissue using liquid-liquid extraction. nih.gov In more complex matrices like yerba maté, optimized extraction and cleanup protocols have achieved recoveries of 99.2–106.7% for Benz(a)anthracene. nih.gov Evaporation steps for solvent concentration can also lead to significant analyte loss; evaporation under a gentle stream of nitrogen is often preferred over vacuum evaporation, as it can yield significantly higher recoveries. chromatographyonline.com

Table 5: Influence of Evaporation Technique on PAH Recovery

Evaporation Method Recovery Range (%) Source
Vacuum Evaporation 52.1 - 74.6 chromatographyonline.com

| Nitrogen Evaporation | 71.1 - 83.8 | chromatographyonline.com |

Stability: PAHs, including Benz(a)anthracene and its metabolites, are susceptible to photodegradation. chromatographyonline.compjoes.com Therefore, samples and standards should be protected from light by using amber glassware and minimizing exposure during processing. chromatographyonline.com Studies have shown that standard solutions of Benz(a)anthracene are stable for at least ten days when stored properly. chromatographyonline.comresearchgate.net The choice of solvent can also influence stability, with some solvents potentially accelerating degradation. pjoes.com

Detection and Quantification of DNA Adducts

The formation of covalent DNA adducts is a critical event in the initiation of carcinogenesis by chemical compounds such as polycyclic aromatic hydrocarbons (PAHs). The detection and quantification of these adducts are paramount for assessing the genotoxic potential of a substance. For this compound and its metabolites, several highly sensitive analytical methodologies can be employed to identify and measure the levels of DNA damage.

³²P-Postlabeling and Thin-Layer Chromatography (TLC)

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts formed by aromatic compounds. This technique does not require the use of pre-labeled chemicals, making it highly suitable for screening for DNA damage when the exact metabolic activation pathways are not fully elucidated. The general procedure involves four key steps:

Enzymatic Digestion of DNA: DNA is isolated from tissues or cells exposed to the compound of interest and is enzymatically hydrolyzed to its constituent deoxynucleoside 3'-monophosphates.

Enrichment of Adducts: The bulky, hydrophobic DNA adducts derived from compounds like this compound can be selectively enriched from the normal, unmodified nucleotides. This is often achieved through techniques such as nuclease P1 digestion, which dephosphorylates normal nucleotides to deoxynucleosides, leaving the more resistant adducts as deoxynucleoside 3'-monophosphates, or through solvent extraction methods like butanol extraction.

³²P-Labeling of Adducts: The enriched adducts are then radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of the γ-phosphate from [γ-³²P]ATP. This step results in the formation of 5'-³²P-labeled deoxynucleoside 3',5'-bisphosphates.

Chromatographic Separation: The ³²P-labeled adducts are separated from the excess [γ-³²P]ATP and other reaction components. Multidimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates is commonly used for this purpose. The separation is based on the distinct physicochemical properties of the adducted nucleotides.

The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. The sensitivity of the ³²P-postlabeling assay allows for the detection of as few as one adduct in 10⁹–10¹⁰ normal nucleotides. nih.gov

Table 1: General Characteristics of the ³²P-Postlabeling/TLC Method for Aromatic DNA Adducts

ParameterDescription
Principle Enzymatic digestion of DNA, enrichment of adducts, ³²P-labeling of adducted nucleotides, and separation by multidimensional TLC.
Sensitivity High, capable of detecting 1 adduct per 10⁹–10¹⁰ nucleotides. nih.gov
Sample Requirement Microgram quantities of DNA.
Application Detection of a wide range of bulky and aromatic DNA adducts.
Quantification Based on the radioactivity of the separated adduct spots.

HPLC with Electrochemical Detection for Oxidative DNA Damage Biomarkers

In addition to forming covalent adducts, the metabolism of PAHs can lead to the generation of reactive oxygen species (ROS), which can induce oxidative damage to DNA. A major and widely studied biomarker for oxidative DNA damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) is a highly sensitive and selective method for the quantification of 8-oxo-dG. researchgate.netsemanticscholar.orgnih.gov

The methodology involves the following steps:

DNA Isolation and Hydrolysis: DNA is carefully isolated from biological samples under conditions that minimize artifactual oxidation. The DNA is then enzymatically hydrolyzed to its constituent deoxynucleosides.

HPLC Separation: The resulting mixture of deoxynucleosides is separated by reverse-phase HPLC.

Electrochemical Detection: As the deoxynucleosides elute from the HPLC column, they pass through an electrochemical detector. 8-oxo-dG is easily oxidized at a low electrical potential, allowing for its selective and sensitive detection in the presence of the much larger quantities of normal deoxynucleosides.

Studies on various metabolites of benz[a]anthracene, such as benz[a]anthracene-trans-3,4-dihydrodiol, have demonstrated the induction of oxidative DNA damage, including the formation of 8-oxo-dG, which was quantified using HPLC-ECD. nih.gov This suggests that metabolites of this compound could also potentially lead to oxidative stress and the formation of such biomarkers. The involvement of reactive oxygen species like hydrogen peroxide (H₂O₂) and the catalytic role of metal ions like copper have been implicated in the oxidative DNA damage caused by benz[a]anthracene metabolites. nih.govnih.gov

Table 2: Application of HPLC-ECD for the Detection of 8-oxo-dG

FeatureDescription
Biomarker 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a marker of oxidative DNA damage. mdpi.com
Technique High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Principle Separation of enzymatically digested DNA deoxynucleosides by HPLC, followed by selective detection of 8-oxo-dG based on its low oxidation potential.
Key Findings for Related Compounds Metabolites of benz[a]anthracene have been shown to induce the formation of 8-oxo-dG, which is quantifiable by HPLC-ECD. nih.govnih.gov
Significance Provides a measure of oxidative stress induced by the compound's metabolism, which is a potential mechanism of carcinogenesis.

Theoretical and Computational Studies on Benz a Anthracene 8 Methanol

Quantum Mechanical and Molecular Mechanics Calculations

Quantum mechanical (QM) and molecular mechanics (MM) calculations are fundamental to the study of molecular properties and transformations. QM methods, such as ab initio and density functional theory (DFT), are based on the principles of quantum physics and provide detailed information about the electronic structure, energy, and reactivity of molecules. MM methods, on the other hand, use classical physics to model molecules as a collection of atoms held together by springs, offering a computationally less expensive way to study the conformational dynamics of large systems.

Carbocation Stability and Reactivity Prediction

The carcinogenicity of many PAHs is linked to their metabolic activation to diol epoxides, which can then form highly reactive carbocations that bind to DNA. nih.gov Computational studies on benz(a)anthracene (B33201) (BA) and its derivatives have extensively investigated the stability and reactivity of these carbocation intermediates.

Structure-reactivity relationships for BA derivatives have been computationally studied at the B3LYP/6-31G* and MP2/6-31G** levels of theory. nih.gov These studies show that bay-region carbocations, which are critical for carcinogenic activity, are formed through the O-protonation of 1,2-epoxides in barrierless processes. nih.gov This pathway is energetically more favorable than other potential mechanisms like zwitterion formation or single-electron oxidation. nih.gov

The stability of the resulting carbocation is a key determinant of the compound's reactivity and ultimate biological effect. For substituted BAs, the nature and position of the substituent significantly influence carbocation stability. For instance, methyl substitution in the bay region, such as in 8-methylbenz(a)anthracene, is known to enhance carcinogenic activity. nih.gov Computational analyses correlate this with the stability of the corresponding carbocation.

For Benz(a)anthracene-8-methanol, the presence of a hydroxymethyl group (-CH2OH) at the 8-position is expected to influence the electronic properties of the aromatic system. While not as strongly electron-donating as a methyl group, the hydroxymethyl group can still affect the delocalization and stability of a carbocation formed on the nearby 1,2,3,4-ring. Quantum mechanical calculations would be essential to precisely quantify this effect and predict the relative reactivity of this compound compared to its parent compound and other derivatives.

Compound DerivativeRelative Carbocation Stability (Computational Model)Predicted Reactivity
Benz(a)anthracene (Parent)BaselineBorderline activity nih.gov
7-Methylbenz(a)anthraceneIncreasedHigh (Strongest tumor initiator among monomethylated BAs) nih.gov
8-Methylbenz(a)anthraceneIncreasedModerate to High nih.gov
7,12-Dimethylbenz(a)anthraceneSignificantly IncreasedVery High (Potent carcinogen) nih.gov
This compoundPredicted to be slightly modified relative to parentPrediction requires specific QM calculations

This table is based on data for methylated derivatives to illustrate the principles of computational prediction. Specific values for this compound require dedicated calculations.

Energetic Landscapes of Metabolic Transformations

The metabolic activation of benz(a)anthracene involves a series of enzymatic reactions, primarily mediated by cytochrome P450 enzymes, leading to the formation of various metabolites, including dihydrodiols, phenols, and their conjugates. nih.govnih.gov The primary metabolic pathway for BA activation involves the formation of bay-region diol epoxides. nih.gov Experimental studies on BA metabolism have identified several key metabolites. nih.govnih.gov

MetabolitePosition of DihydrodiolBiological System
BA trans-3,4-dihydrodiol3,4-Rat-liver microsomes, mouse skin, hamster embryo cells nih.gov
BA trans-8,9-dihydrodiol8,9-Rat-liver microsomes, mouse skin, hamster embryo cells nih.govnih.gov
BA trans-10,11-dihydrodiol10,11-Fungus Cunninghamella elegans nih.gov

Computational methods are used to map the energetic landscapes of these metabolic pathways. By calculating the energies of reactants, transition states, and products for each step, researchers can determine the most likely transformation routes and identify the key reactive intermediates. For the parent BA, the metabolic activation is believed to occur through the formation of a diol-epoxide in the 8,9,10,11-ring. nih.gov

For this compound, the hydroxymethyl group could potentially be a site for phase II metabolism (e.g., glucuronidation or sulfation), creating a pathway for detoxification and excretion. Alternatively, it could be oxidized to an aldehyde or carboxylic acid. Quantum mechanical calculations can model the reaction energies for these potential transformations, helping to predict whether metabolic activation or detoxification pathways are more favorable.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the electronic structure and reactivity of medium-to-large-sized molecules like PAHs. DFT is particularly useful for elucidating complex reaction mechanisms, such as the metabolic activation of carcinogens.

Studies on BA and other PAHs have successfully used DFT to model the formation of diol epoxides and their subsequent ring-opening to form carbocations. nih.govresearchgate.net These calculations provide detailed geometric and energetic information about the transition states involved, which is crucial for understanding reaction rates and selectivity. For example, DFT calculations have shown that the acid-catalyzed ring-opening of the epoxide is a highly exothermic process, confirming its role as a potent electrophile capable of reacting with DNA. nih.gov

In the context of this compound, DFT could be applied to investigate several key aspects:

The influence of the 8-CH2OH group on the electronic structure of the aromatic rings: This would reveal how the substituent affects the electron density at different positions, influencing susceptibility to epoxidation.

The mechanism of oxidation of the hydroxymethyl group: DFT can model the transition states for the conversion of the alcohol to an aldehyde and then to a carboxylic acid, providing insights into the likelihood of this metabolic pathway.

The relative stability of different diol epoxide isomers: By calculating the energies of the various possible diol epoxides that could be formed from this compound, DFT can help predict which isomers are most likely to be produced metabolically.

In Silico Approaches for Predicting Biological Interactions and Reactivity

In silico toxicology utilizes computational methods to predict the toxic properties of chemicals without the need for laboratory testing. nih.govresearchgate.net These approaches include Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and other data-driven methods.

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For PAHs and their derivatives, QSAR models have been developed to predict properties like carcinogenicity, mutagenicity, and binding affinity to DNA. nih.govmdpi.comresearchgate.net These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties—calculated using computational chemistry. An optimal QSAR model for hydroxylated PAHs indicated that molecular size, polarizability, and electrostatic potential were related to DNA binding affinities. nih.gov

Molecular docking is another powerful in silico technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor or a DNA molecule. nih.gov For this compound, docking simulations could be used to:

Predict the preferred binding mode of its diol epoxide metabolites within the major groove of DNA.

Estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the DNA-adduct complex. nih.gov

Compare its DNA binding potential to that of the more well-studied metabolites of the parent benz(a)anthracene.

By integrating these various theoretical and computational approaches, a comprehensive profile of the likely metabolic fate, reactivity, and biological interactions of this compound can be constructed, guiding further experimental investigation and risk assessment.

Advanced Research Applications and Future Directions for Benz a Anthracene 8 Methanol Studies

Role as a Model Compound in Fundamental PAH Research

Benz(a)anthracene-8-methanol serves as an important model compound for understanding the metabolic activation and detoxification pathways of PAHs. The metabolism of its parent compound, benz[a]anthracene, has been extensively studied, revealing the formation of various dihydrodiols and other hydroxylated metabolites. nih.gov The presence of a hydroxymethyl group at the 8-position of this compound introduces a unique structural feature that can influence its subsequent metabolism and biological activity.

Research on the metabolism of 8-hydroxymethylbenz[a]anthracene has shown that the hydroxymethyl substituent does not prevent the enzymatic oxidation at the adjacent 8,9-double bond, leading to the formation of an 8,9-dihydrodiol. nih.gov This finding is significant as it demonstrates that even substituted PAHs can undergo metabolic activation to potentially more reactive species. The stereochemistry of the resulting dihydrodiol metabolites is also a critical area of investigation, as different stereoisomers can exhibit vastly different biological activities. For instance, the major enantiomers of the trans-dihydrodiols of 8-hydroxymethylbenz[a]anthracene have been determined to have specific absolute configurations (1R,2R, 3R,4R, 5R,6R, 8S,9S, and 10R,11R). nih.gov

By studying the metabolism and DNA adduct formation of this compound and related compounds, researchers can gain a deeper understanding of the structure-activity relationships of PAHs. nih.govnih.gov This knowledge is crucial for predicting the carcinogenic potential of different PAHs and for developing strategies to mitigate their adverse health effects. nih.gov

Investigations into Remediation Strategies for PAH Contamination

The contamination of soil and water with PAHs is a significant environmental concern. pjoes.com this compound, as a hydroxylated PAH, is more water-soluble than its parent compound and may be more amenable to certain remediation strategies. Research into the biodegradation and photodegradation of PAHs offers promising avenues for the cleanup of contaminated sites.

Biodegradation:

Microorganisms, particularly bacteria and fungi, have been shown to degrade PAHs. nih.govnih.gov The initial step in the aerobic bacterial degradation of PAHs often involves the hydroxylation of the aromatic ring by dioxygenase enzymes, leading to the formation of dihydrodiols. researchgate.net These intermediates are then further metabolized through ring cleavage pathways. While specific studies on the biodegradation of this compound are limited, research on the degradation of benz[a]anthracene by various bacterial strains, such as Mycobacterium sp. and Sphingobium sp., has identified several metabolites, including diols and ring fission products. nih.govresearchgate.net It is plausible that similar microbial pathways could be effective in the degradation of this compound.

Photodegradation:

Photodegradation is another important process for the removal of PAHs from the environment. researchgate.net The exposure of PAHs to sunlight can lead to their photooxidation and the formation of various degradation products, including quinones. researchgate.net Studies on the photodegradation of benz[a]anthracene in aqueous solutions have demonstrated that the polarity of the medium can influence the quantum yields of photodegradation. researchgate.net As a hydroxylated PAH, this compound is expected to have different photochemical properties compared to its parent compound, which could affect its photodegradation pathway and efficiency. Further research is needed to investigate the specific photodegradation products of this compound and the environmental factors that influence this process.

Integration of Multi-Omics Data in Toxicological Research

The advent of "omics" technologies, such as toxicogenomics, proteomics, and metabolomics, has revolutionized toxicological research. researchgate.net These approaches allow for a comprehensive, systems-level understanding of the biological responses to chemical exposures. While specific multi-omics studies on this compound are not yet available, the application of these technologies to PAHs in general provides a framework for future investigations.

Toxicogenomics:

Toxicogenomics involves the study of how chemical exposures alter gene expression. Microarray and RNA-sequencing technologies can be used to identify the genes and cellular pathways that are affected by this compound. researchgate.net This information can help to elucidate its mechanisms of toxicity and to identify potential biomarkers of exposure and effect. Studies on other PAHs have revealed that they can induce transcriptional changes in pathways related to carcinogenesis. researchgate.net

Proteomics:

Proteomics focuses on the large-scale study of proteins. researchgate.net By analyzing changes in the proteome of cells or tissues exposed to this compound, researchers can identify proteins that are involved in its metabolism, detoxification, and toxic effects. This can provide insights into the cellular responses to this compound and may reveal novel therapeutic targets.

Metabolomics:

Metabolomics is the comprehensive analysis of metabolites in a biological system. biorxiv.org This approach can be used to identify the metabolic fingerprints of exposure to this compound and to understand how it perturbs endogenous metabolic pathways. elifesciences.org Recent studies on benzo[a]pyrene (B130552) and benzo[b]fluoranthene (B1141397) have demonstrated that these PAHs can alter metabolites associated with polyamine metabolism, membrane dynamics, and mitochondrial energy pathways. biorxiv.org

The integration of data from these different omics platforms can provide a more complete picture of the toxicological profile of this compound and can aid in the development of more accurate risk assessments.

Emerging Analytical Techniques and Methodological Advancements

Accurate and sensitive analytical methods are essential for the detection and quantification of this compound in environmental and biological samples. nih.gov Several advanced analytical techniques have been developed for the analysis of hydroxylated PAHs.

Chromatographic Methods:

High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and gas chromatography-mass spectrometry (GC-MS) are the most commonly used techniques for the analysis of PAHs and their metabolites. nih.govchromatographyonline.comepa.gov These methods offer high sensitivity and selectivity. Recent advancements in HPLC-MS/MS and GC-MS/MS have further improved the analytical capabilities for PAH analysis. nih.gov

Biosensors:

Biosensors are analytical devices that combine a biological component with a physicochemical detector. researchgate.net They offer the potential for rapid, real-time, and on-site monitoring of environmental pollutants. Metabolite-responsive biosensors have been developed for the detection of various natural products and could potentially be adapted for the detection of this compound. mdpi.com

Immunoassays:

Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), are based on the specific binding of antibodies to target analytes. These assays can be highly sensitive and specific for the detection of PAHs and their metabolites.

The development of new and improved analytical methods will continue to be a key area of research, enabling more accurate exposure assessment and a better understanding of the environmental fate of this compound.

Data Tables

Table 1: Analytical Techniques for Hydroxylated PAH Detection

TechniqueAbbreviationPrincipleAdvantages
High-Performance Liquid Chromatography with Fluorescence DetectionHPLC-FLDSeparation based on polarity, detection based on fluorescence.High sensitivity and selectivity for fluorescent compounds.
Gas Chromatography-Mass SpectrometryGC-MSSeparation based on volatility, detection based on mass-to-charge ratio.Excellent separation efficiency and structural information.
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSSeparation by HPLC, with two stages of mass analysis for high selectivity.High sensitivity and specificity, suitable for complex matrices.
Biosensors-Utilizes a biological recognition element coupled to a transducer.Potential for real-time, portable, and low-cost analysis.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Benz(a)anthracene-8-methanol in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use Class I, Type B biological safety hoods for mixing/handling to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear gloves (Polyvinyl Alcohol or Viton®) and protective clothing (DuPont Tyvek®) to prevent skin contact. Eye protection (goggles) and respiratory masks with HEPA filters are mandatory .
  • Decontamination : Clean spills using wet methods or HEPA-filtered vacuums to avoid dust dispersion. Contaminated clothing must be laundered on-site .
  • Storage : Store in tightly sealed containers in cool, ventilated areas away from oxidizers (e.g., peroxides, chlorates) .

Q. How can researchers validate the purity of this compound during synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • Gas Chromatography (GC) : Use DB-5 or SE-52 capillary columns with temperature ramping (60°C to 280°C) and flame ionization detection (FID) for separation and quantification .
  • Mass Spectrometry (MS) : Confirm molecular identity via high-resolution MS (e.g., m/z 288.3398 for C20H16O2) and compare with NIST reference data .
  • Purity Criteria : Ensure >98% purity via HPLC (C18 column, methanol-water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of vaporization) of Benz(a)anthracene derivatives?

  • Methodological Answer :

  • Data Reconciliation : Cross-reference experimental methods (e.g., static vs. dynamic vapor pressure measurements) and validate using standardized protocols from NIST .
  • Example : For ΔvapH values, compare GC-derived data (21.2 kcal/mol at 398 K) with static method results (25.76 kcal/mol at 379–396 K) and assess instrument calibration .
  • Table :
MethodΔvapH (kcal/mol)Temperature (K)Reference
GC21.2398Lei et al., 2002
Static25.76379–396Stephenson et al., 1987

Q. How can researchers design stability studies for this compound under varying environmental conditions?

  • Methodological Answer :

  • Degradation Pathways : Expose the compound to UV light, humidity, and oxidative agents (e.g., NOx) to simulate environmental stress. Monitor degradation via LC-MS/MS .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (e.g., 40°C/75% RH) .
  • Contaminant Analysis : Quantify polycyclic aromatic hydrocarbon (PAH) byproducts (e.g., benz[a]pyrene) using EPA Method 8000 series protocols .

Q. What methodologies are recommended for identifying and quantifying metabolites of this compound in biological systems?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze hydroxylated or methylated metabolites via UPLC-QTOF-MS .
  • In Vivo Studies : Use isotopic labeling (e.g., ¹⁴C) in rodent models to track biodistribution and excretion pathways .
  • Data Interpretation : Cross-reference metabolite profiles with databases (e.g., PubChem CID 88334707) to confirm structural identities .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported carcinogenicity data for Benz(a)anthracene derivatives?

  • Methodological Answer :

  • Study Design : Standardize exposure models (e.g., DMBA-induced rodent carcinogenesis) and control for confounding factors (diet, genetic variability) .
  • Biomarker Validation : Measure DNA adducts (e.g., 7,12-DMBA-DNA complexes) via ³²P-postlabeling and correlate with tumor incidence .
  • Meta-Analysis : Aggregate data from EPA, DEP, and OSHA hazard assessments to refine risk thresholds .

Environmental and Regulatory Compliance

Q. What guidelines govern the disposal of this compound waste in academic laboratories?

  • Methodological Answer :

  • Regulatory Frameworks : Follow OSHA 29 CFR 1910.132 for PPE and EPA 40 CFR 261 for hazardous waste classification .
  • Neutralization Protocols : Treat aqueous waste with activated carbon (1 g/L) and incinerate organic residues at >850°C to ensure PAH destruction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.